An In-depth Technical Guide to 4-Chloro-3-methyl-1H-indazole: A Privileged Scaffold in Kinase Inhibitor Drug Discovery
An In-depth Technical Guide to 4-Chloro-3-methyl-1H-indazole: A Privileged Scaffold in Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Nucleus
The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of forming key interactions with a multitude of biological targets.[1][2] Among the vast chemical space of indazole derivatives, 4-Chloro-3-methyl-1H-indazole (CAS 16640-87-2) has emerged as a crucial building block, particularly in the rational design of potent and selective protein kinase inhibitors for therapeutic applications, most notably in oncology.[3][4]
This technical guide provides a comprehensive overview of 4-Chloro-3-methyl-1H-indazole, from its fundamental physicochemical properties and synthesis to its application in the development of targeted kinase inhibitors. It aims to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this valuable intermediate in their discovery programs.
Physicochemical and Structural Characteristics
A thorough understanding of the fundamental properties of 4-Chloro-3-methyl-1H-indazole is essential for its effective use in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 16640-87-2 | [2] |
| Molecular Formula | C₈H₇ClN₂ | [2] |
| Molecular Weight | 166.61 g/mol | [2] |
| Monoisotopic Mass | 166.02977 Da | [2] |
| Appearance | Solid (predicted) | [] |
| Storage Temperature | Sealed in dry, Room Temperature | |
| InChI | InChI=1S/C8H7ClN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11) | [2] |
| SMILES | CC1=C2C(=NN1)C=CC=C2Cl | [2] |
Synthesis of the 4-Chloro-3-methyl-1H-indazole Core
A patented method for a closely related isomer, 3-methyl-5-chloro-1H-indazole, provides a robust and likely transferable synthetic route.[6] This process begins with the diazotization of 2-amino-5-chloroacetophenone, followed by a reductive cyclization using stannous chloride. By analogy, the synthesis of the 4-chloro isomer would commence with 2-amino-6-chloroacetophenone.
Proposed Synthetic Pathway
The logical flow for this synthesis is outlined below. This pathway represents a well-established and industrially relevant approach to forming the indazole ring system.
Caption: Proposed synthesis of 4-Chloro-3-methyl-1H-indazole.
Step-by-Step Experimental Protocol (Adapted from CN102898374A)
This protocol is adapted for the synthesis of the 4-chloro isomer and should be optimized for specific laboratory conditions.
Step 1: Diazotization of 2-Amino-6-chloroacetophenone
-
Prepare a solution of 2-amino-6-chloroacetophenone in a suitable acidic medium (e.g., hydrochloric acid).
-
Cool the reaction mixture to a temperature between 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the reaction mixture, ensuring the temperature is maintained below 5°C to prevent decomposition of the resulting diazonium salt.
-
Stir the mixture at this temperature for a sufficient duration to ensure complete formation of the diazonium salt intermediate.
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization reaction is exothermic, and the resulting diazonium salt is thermally unstable. Maintaining a low temperature is critical to prevent its decomposition and the formation of unwanted side products.
-
Acidic Conditions: The presence of a strong acid is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the active electrophile in the diazotization of the primary aromatic amine.
Step 2: Reductive Cyclization
-
In a separate vessel, prepare a solution of stannous chloride dihydrate (SnCl₂) in concentrated hydrochloric acid.
-
Slowly add the stannous chloride solution to the freshly prepared diazonium salt solution. The addition should be controlled to manage any exotherm.
-
Allow the reaction to proceed, which involves the reduction of the diazonium group and subsequent intramolecular cyclization to form the indazole ring.
-
Upon completion of the reaction (monitored by TLC or LC-MS), carefully neutralize the acidic solution to a pH of 8-9 using a suitable base (e.g., sodium hydroxide or sodium carbonate solution) while cooling in an ice bath.
-
The product, 4-Chloro-3-methyl-1H-indazole, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Stannous Chloride: SnCl₂ is a mild reducing agent that is effective in reducing the diazonium salt to a hydrazine intermediate, which then undergoes spontaneous cyclization onto the ketone to form the indazole ring.
-
pH Adjustment: The final product is typically insoluble in a neutral to slightly basic aqueous solution. Adjusting the pH allows for the precipitation and isolation of the target compound from the reaction mixture.
Analytical Characterization
While experimental spectra for this specific molecule are not widely published, its identity can be unequivocally confirmed using a combination of standard analytical techniques. The expected spectral characteristics can be inferred from data on closely related analogues.[7][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, a singlet for the methyl group at the C3 position, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms, with the methyl carbon appearing upfield and the aromatic carbons in the typical downfield region.[10]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The predicted monoisotopic mass is 166.02977 Da.[2] The mass spectrum will also exhibit a characteristic isotopic pattern (~3:1 ratio for M and M+2 peaks) due to the presence of the chlorine atom.
The Role of 4-Chloro-3-methyl-1H-indazole in Drug Discovery: A Focus on Kinase Inhibition
The indazole scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors.[4] The N-H group and the pyrazole nitrogen can act as both hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of the adenine portion of ATP. The 4-chloro and 3-methyl substituents on the indazole ring of the title compound provide critical vectors for synthetic elaboration, allowing for the exploration of chemical space and the optimization of potency, selectivity, and pharmacokinetic properties.
Derivatives of chloro- and methyl-substituted indazoles have been extensively investigated as inhibitors of several key oncogenic kinases.
AXL Receptor Tyrosine Kinase Inhibition
AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases. Its overexpression is linked to poor prognosis, metastasis, and the development of drug resistance in numerous cancers.[3][11] Consequently, AXL has emerged as a high-value target for cancer therapy.[12][13] The indazole core is a validated scaffold for potent AXL inhibitors.[3]
Caption: AXL signaling pathway and the site of action for indazole inhibitors.
The 4-chloro position of the indazole can be functionalized, often through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, to introduce moieties that occupy the solvent-exposed region of the ATP-binding pocket, enhancing selectivity and potency.[14]
c-MET and VEGFR Kinase Inhibition
The c-MET and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are also critical drivers of tumor growth, angiogenesis, and metastasis.[][15][16] Indazole-based compounds have been successfully developed as potent inhibitors of these kinases. For instance, Pazopanib, an approved anticancer agent, features a substituted indazole core and targets VEGFR, PDGFR, and c-Kit.[2] The synthetic strategies employed in the development of these inhibitors often rely on building blocks like 4-Chloro-3-methyl-1H-indazole to construct the final complex molecules.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Chloro-3-methyl-1H-indazole is not widely available, data from closely related indazole compounds indicate that it should be handled with appropriate care in a laboratory setting.
-
Hazard Classifications: Based on analogous compounds, it is likely to be classified as harmful if swallowed, and a skin and eye irritant.[][8]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Perspectives
4-Chloro-3-methyl-1H-indazole is a strategically important building block in modern medicinal chemistry. Its pre-functionalized core provides a reliable and versatile starting point for the synthesis of complex molecular architectures targeting key protein kinases involved in cancer and other diseases. The adaptable synthesis and the proven utility of the indazole scaffold ensure that this compound will continue to be a valuable tool for researchers and scientists in the ongoing quest for novel and more effective targeted therapies. Future work will likely focus on developing more efficient and stereoselective methods for its incorporation into drug candidates and further exploring its utility in the discovery of inhibitors for other emerging biological targets.
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